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molecular formula C8H9BrO3 B1465983 5-Bromo-2-methoxymethoxyphenol CAS No. 148872-86-0

5-Bromo-2-methoxymethoxyphenol

Cat. No. B1465983
M. Wt: 233.06 g/mol
InChI Key: BDUUEBKYZSQJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05514711

Procedure details

To a solution of the bromobenzene (4.35 g, 16.8 mmol) obtained above in chloroform (50 ml) was added m-chloroperbenzoic acid (4.09 g, 20.2 mmol, 85% purity), and the mixture was refluxed. Five hours later, m-chloroperbenzoic acid (2.05 g, 10.1 mmol) was added, and the mixture was refluxed for 29 hours. The reaction mixture was mixed with saturated aqueous sodium bicarbonate solution and hexaneethyl acetate, and the organic layer was separated. The organic layer was washed with saturated aqueous sodium bicarbonate solution and water in this order, dried over anhydrous magnesium sulfate and concentrated. The resulting residue was dissolved in methanol (20 ml) and mixed with potassium carbonate (4.64 g, 33.6 mmol) at 5 ° C. Twenty minutes later, the mixture was acidified with 3N HCl and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated to give 2-(methoxymethyl) oxy-5-bromophenol (3.33 g, 85%).
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.64 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1C=C[CH:5]=[CH:4][CH:3]=1.Cl[C:9]1C=CC=C(C(OO)=O)C=1.[C:19](=[O:22])(O)[O-:20].[Na+].[C:24]([O-:27])(=O)[CH3:25].C(=O)([O-])[O-].[K+].[K+].Cl>C(Cl)(Cl)Cl>[CH3:9][O:20][CH2:19][O:22][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:25][C:24]=1[OH:27] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
4.09 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
2.05 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Five
Name
Quantity
4.64 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 29 hours
Duration
29 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate solution and water in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in methanol (20 ml)
CUSTOM
Type
CUSTOM
Details
Twenty minutes
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COCOC1=C(C=C(C=C1)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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